REACTION_CXSMILES
|
C(N([CH2:17][C:18](O)=O)CC(O)=O)C[N:3](CC(O)=O)CC(O)=O.[Na].[Na].[C:23](=O)(O)[O-].[Na+].[CH2:28](O[S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=O)=O)[CH2:29][CH2:30]CCCCCCCCC.[Na]>O>[CH3:23][C:17]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)=[CH2:18].[C:28](#[N:3])[CH:29]=[CH2:30].[CH2:44]([SH:41])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:17][CH3:18] |f:0.1.2,3.4,5.6,8.9,^1:20,21,49|
|
Name
|
polystyrene
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
1691 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 150 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
the reactor was then evacuated with a water aspirator three times at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1.C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 1572.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N([CH2:17][C:18](O)=O)CC(O)=O)C[N:3](CC(O)=O)CC(O)=O.[Na].[Na].[C:23](=O)(O)[O-].[Na+].[CH2:28](O[S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=O)=O)[CH2:29][CH2:30]CCCCCCCCC.[Na]>O>[CH3:23][C:17]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)=[CH2:18].[C:28](#[N:3])[CH:29]=[CH2:30].[CH2:44]([SH:41])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:17][CH3:18] |f:0.1.2,3.4,5.6,8.9,^1:20,21,49|
|
Name
|
polystyrene
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
1691 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 150 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
the reactor was then evacuated with a water aspirator three times at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1.C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 1572.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N([CH2:17][C:18](O)=O)CC(O)=O)C[N:3](CC(O)=O)CC(O)=O.[Na].[Na].[C:23](=O)(O)[O-].[Na+].[CH2:28](O[S:41]([C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1)(=O)=O)[CH2:29][CH2:30]CCCCCCCCC.[Na]>O>[CH3:23][C:17]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)=[CH2:18].[C:28](#[N:3])[CH:29]=[CH2:30].[CH2:44]([SH:41])[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:17][CH3:18] |f:0.1.2,3.4,5.6,8.9,^1:20,21,49|
|
Name
|
polystyrene
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
1691 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 150 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
the reactor was then evacuated with a water aspirator three times at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C1=CC=CC=C1.C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: CALCULATEDPERCENTYIELD | 1572.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |